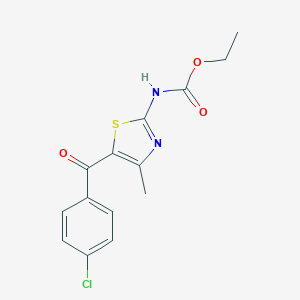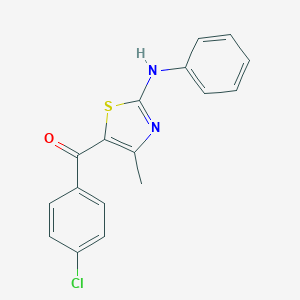![molecular formula C26H24ClN3O3 B281991 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid, also known as CP-724714, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of tyrosine kinase inhibitors and has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).
Mecanismo De Acción
4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid inhibits the activity of EGFR and HER2 by binding to the ATP-binding site of the receptors, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of several signaling pathways, including the PI3K/Akt and Ras/Raf/MAPK pathways, ultimately leading to reduced cell proliferation and survival.
Biochemical and Physiological Effects:
4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid is its specificity for EGFR and HER2, which makes it a potentially useful therapeutic agent for cancers that overexpress these receptors. However, one of the limitations of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
For research on 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid include the development of more potent and selective inhibitors of EGFR and HER2, as well as the investigation of its potential therapeutic applications in other types of cancer. Additionally, further studies are needed to determine the optimal dosing and administration of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid, as well as its potential toxicity and side effects.
Métodos De Síntesis
The synthesis of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid involves several steps, starting with the reaction between 3-chloroaniline and piperazine in the presence of a base to yield 4-(3-chlorophenyl)-1-piperazinylamine. This intermediate is then reacted with 4-nitrobenzaldehyde to form the corresponding Schiff base, which is subsequently reduced to the corresponding amine using sodium borohydride. The resulting amine is then coupled with 4-oxo-2-phenyl-2-butenoic acid using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to yield 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid.
Aplicaciones Científicas De Investigación
4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of EGFR and HER2, which are overexpressed in many types of cancer, including breast, lung, and colon cancer. Inhibition of these receptors leads to the inhibition of downstream signaling pathways, ultimately leading to reduced cell proliferation and survival.
Propiedades
Fórmula molecular |
C26H24ClN3O3 |
|---|---|
Peso molecular |
461.9 g/mol |
Nombre IUPAC |
(E)-4-[4-[4-(3-chlorophenyl)piperazin-1-yl]anilino]-4-oxo-2-phenylbut-2-enoic acid |
InChI |
InChI=1S/C26H24ClN3O3/c27-20-7-4-8-23(17-20)30-15-13-29(14-16-30)22-11-9-21(10-12-22)28-25(31)18-24(26(32)33)19-5-2-1-3-6-19/h1-12,17-18H,13-16H2,(H,28,31)(H,32,33)/b24-18+ |
Clave InChI |
TVDIZUCLEMLGGL-HKOYGPOVSA-N |
SMILES isomérico |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C(\C3=CC=CC=C3)/C(=O)O)C4=CC(=CC=C4)Cl |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)O)C4=CC(=CC=C4)Cl |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)O)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



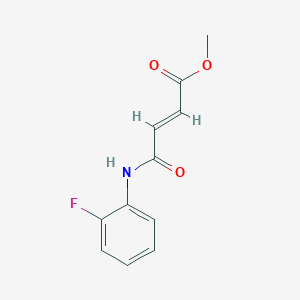
![Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281914.png)
![Methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281915.png)
![Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)

![Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate](/img/structure/B281920.png)
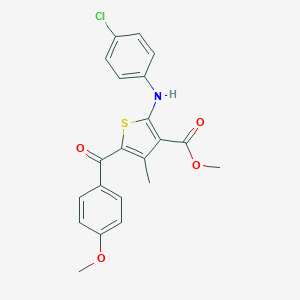
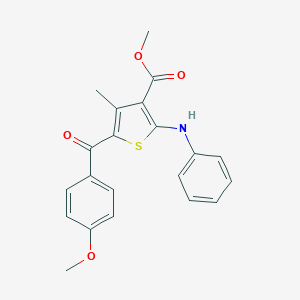
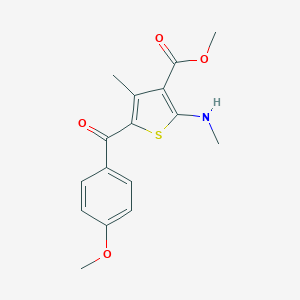
methanone](/img/structure/B281925.png)
![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)
![N-[5-(4-chlorobenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281927.png)
